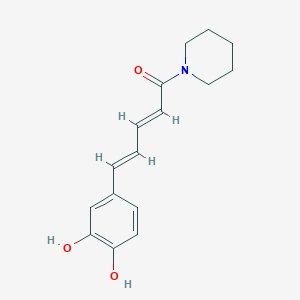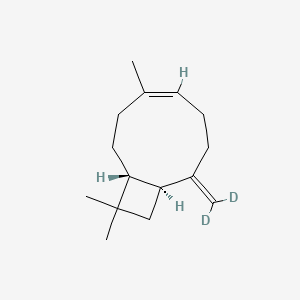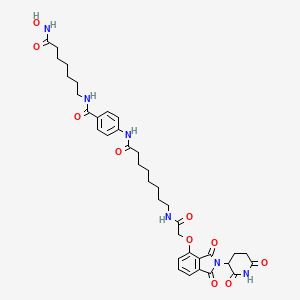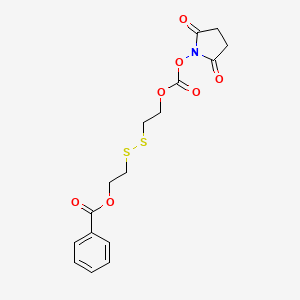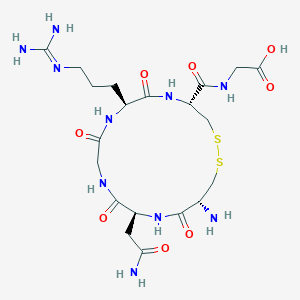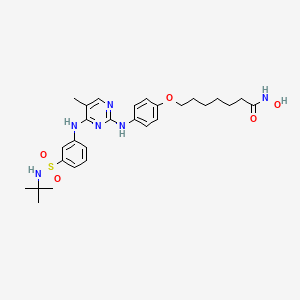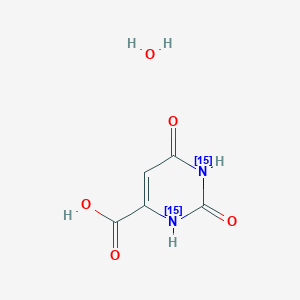
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2, also known as orotic acid-15N2 hydrate, is a nitrogen-15 labeled compound. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 involves the incorporation of nitrogen-15 into the orotic acid molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the reaction. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to maintain the required reaction conditions and to handle the isotopically labeled materials safely .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield more reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nitrogen in various biochemical pathways.
Biology: Helps in studying the metabolic pathways and the role of nitrogen in cellular processes.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs labeled with nitrogen-15.
Industry: Employed in the development of new drugs and in quality control processes to ensure the purity and consistency of products
Mecanismo De Acción
The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 label allows researchers to track its movement and transformation within the body. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Orotic acid hydrate: The non-labeled form of the compound.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another pyrimidine derivative with similar structural features
Uniqueness
The uniqueness of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 lies in its nitrogen-15 labeling, which provides a distinct advantage in metabolic studies. This labeling allows for precise tracking and quantification, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C5H6N2O5 |
|---|---|
Peso molecular |
176.10 g/mol |
Nombre IUPAC |
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1,7+1; |
Clave InChI |
YXUZGLGRBBHYFZ-IMLYFJCCSA-N |
SMILES isomérico |
C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O.O |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






